molecular formula C8H4Cl2O2 B1593652 2,5-Dichloroterephthalaldehyde CAS No. 46052-84-0

2,5-Dichloroterephthalaldehyde

Cat. No.: B1593652
CAS No.: 46052-84-0
M. Wt: 203.02 g/mol
InChI Key: XBCGIUJJUZHWMC-UHFFFAOYSA-N
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Description

2,5-Dichloroterephthalaldehyde (2,5-DCTA) is an organochlorine compound used in a variety of scientific applications, including in the synthesis of drugs and other chemicals, in the study of biochemical and physiological effects, and in the development of new technologies. 2,5-DCTA is a colorless, crystalline solid, with a molecular formula of C8H4Cl2O2. It is a derivative of terephthalaldehyde, and is produced by reacting terephthalaldehyde with chlorine in the presence of a catalyst.

Scientific Research Applications

Fluorogenic Detection of Primary Amines

2,5-Dichloroterephthalaldehyde is utilized in the fluorogenic detection of primary amines. One study highlights its use in detecting picomole quantities of amino acids, peptides, and proteins. This compound reacts with primary amines to form highly fluorescent products, making it significantly more sensitive than other reagents and suitable for analytical applications in aqueous buffers (Benson & Hare, 1975).

Catalysis in Organic Synthesis

This compound has been reported to catalyze the enantioselective arylation of aldehydes. A study showcases its use in creating chiral diarylcarbinols with high enantiomeric excess, emphasizing its role in enhancing the efficiency and selectivity of organic synthesis (Fontes et al., 2004).

Mechanistic Studies in Organic Reactions

Research on the cycloaddition of benzaldehyde with homophthalic anhydride under the influence of bifunctional organocatalysts has been facilitated by compounds like this compound. These studies provide insights into the mechanisms of organocatalytic asymmetric reactions (Trujillo et al., 2017).

Environmental Applications

This compound-related compounds have been explored for environmental applications, such as the photocatalytic degradation of pollutants. The kinetics, intermediates, and biodegradability induced by photocatalytic processes are significant for environmental remediation efforts (Rao et al., 2003).

Advanced Materials and Polymers

The compound has been implicated in the synthesis and transformation of advanced materials, such as porous organic cages and covalent organic frameworks (COFs), with applications ranging from gas capture to catalysis. A study details the transformation of these materials for efficient iodine vapor capture, demonstrating the compound's utility in materials science (Liu et al., 2022).

Properties

IUPAC Name

2,5-dichloroterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCGIUJJUZHWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345988
Record name 2,5-Dichloroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46052-84-0
Record name 2,5-Dichloroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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